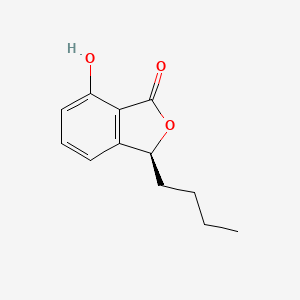

1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-

Description

1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)- is a chiral phthalide derivative characterized by a 3-butyl substituent and a hydroxyl group at the C-7 position of the isobenzofuranone core. Its stereochemistry at the C-3 position is critical, as the (3S)-configuration significantly influences its biological activity. Its structure-activity relationships (SAR) are closely tied to substituent positioning, stereochemistry, and electronic effects .

Properties

CAS No. |

649763-00-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3S)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1 |

InChI Key |

UWGOKYNWVHSOJQ-JTQLQIEISA-N |

Isomeric SMILES |

CCCC[C@H]1C2=C(C(=CC=C2)O)C(=O)O1 |

Canonical SMILES |

CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis via Phase-Transfer Catalysis

A prominent method for preparing enantioenriched 3-substituted phthalides, including 3-butyl-7-hydroxyphthalide, involves phase-transfer-catalyzed alkylation of phthalide 3-carboxylic esters. This approach allows for the introduction of the butyl group at the 3-position with control over stereochemistry.

- Starting from commercially available phthalide derivatives, the 3-carboxylic acid or ester is converted into a reactive intermediate.

- Under phase-transfer catalysis conditions, alkylation with a suitable butyl halide or equivalent reagent is performed.

- The reaction is conducted at low temperatures (e.g., −78 °C) to enhance stereoselectivity.

- The product is isolated and purified, often requiring fractional crystallization or chromatographic separation to achieve high enantiomeric excess (ee).

- A six-step synthesis starting from parent phthalide yielded the target compound with 95% ee and an overall yield of approximately 28%.

- The enantioselective allylation step is critical and can be optimized to improve yield and stereoselectivity.

- Subsequent transformations, such as deprotection and dehydration, are used to finalize the phthalide structure with the desired stereochemistry.

Extraction and Purification from Natural Sources

Some related phthalide derivatives, including 3-n-butylphthalide, are isolated from natural sources such as celery seed oil. Although this method is less direct for the specific 7-hydroxy derivative, it provides a basis for obtaining related compounds that can be chemically modified.

- Extraction of essential oils containing phthalide derivatives.

- Fractional distillation under reduced pressure and controlled temperature (e.g., 150 °C, 15–28 Pa) to isolate components.

- Use of thin film molecular distillation apparatus to purify the phthalide fraction.

- The yield of purified 3-n-butylphthalide from such processes can be around 54.7 g from 399.8 g feedstock, with a composition including 8.0% 3-n-butylphthalide and other related lactones.

Chemical Modifications and Derivatization

To obtain the 7-hydroxy substitution, chemical modification of phthalide intermediates is performed:

- Hydroxylation reactions at the 7-position using selective reagents.

- Protection and deprotection strategies to control functional group transformations.

- Use of tert-butyl esters and other protecting groups to facilitate selective reactions and purification.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The phase-transfer catalysis method is currently the most effective for obtaining enantioenriched 3-butyl-7-hydroxyphthalide with high stereochemical purity. The reaction mechanism involves the generation of an enolate intermediate that undergoes alkylation under chiral phase-transfer catalysts, enabling control over the (3S) configuration.

- The use of tert-butyl protecting groups on carboxylates facilitates selective reactions and purification, improving overall yield and purity.

- Natural extraction methods provide bulk quantities of related phthalides but require extensive purification and chemical modification to achieve the target compound with the 7-hydroxy substitution.

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry are essential for confirming the stereochemistry and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, Grignard reagents, aluminum chloride.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Dihydro derivatives.

Substitution: Various alkyl or aryl-substituted isobenzofuranones.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of isobenzofuranones, particularly in the context of oxidative stress and neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

A study conducted on primary cultures of hippocampal neurons demonstrated that isobenzofuranones significantly reduce cytotoxicity and cell death induced by hydrogen peroxide, a known oxidative stressor. The results indicated:

- Increased Cell Viability : Cultures pretreated with isobenzofuranones showed a higher number of live cells compared to untreated controls.

- Reduction in Reactive Oxygen Species (ROS) : The compounds effectively lowered intracellular ROS levels, suggesting their potential as therapeutic agents for conditions characterized by oxidative stress .

Pharmacological Potential

1(3H)-Isobenzofuranone derivatives have been explored for their pharmacological properties beyond neuroprotection.

Vasorelaxant Effects

Research indicates that derivatives such as 3-butyl-6-fluoro-1(3H)-isobenzofuranone exhibit enhanced vasorelaxant effects compared to traditional compounds like 3-n-butylphthalide (NBP). These findings suggest potential applications in treating acute ischemic conditions .

Environmental Considerations

The environmental impact and toxicity profile of isobenzofuranones have also been assessed. Studies indicate that these compounds meet specific criteria for persistence and bioaccumulation but are unlikely to pose significant health risks at current exposure levels .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the butyl group enhances its lipophilicity, facilitating membrane penetration. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Observations:

- Hydroxyl vs. Halogen Substituents : The 7-hydroxy group in the target compound confers antioxidant properties but reduces antiplatelet efficacy compared to bromine at C6 . Chlorine substituents (as in JVPH3) enhance antiparasitic activity by targeting topoisomerase II .

- Stereochemical Influence : The (3S)-configuration enhances antiplatelet activity compared to the (3R)-isomer, as seen in resolved analogues .

Stereochemical Comparisons

Table 2: Stereoisomer Activity Profiles

- Stereoselectivity : The (3S)-enantiomer exhibits superior binding to platelet aggregation targets, likely due to optimal spatial alignment with receptors .

Biological Activity

1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-, also known as (S)-3-butyl-1(3H)-isobenzofuranone, is a compound belonging to the class of benzofuranones. Its chemical structure features a benzene ring fused to a furanone, which contributes to its unique biological properties. This compound has garnered attention due to its potential applications in various fields, including food science and pharmacology.

- CAS Number : 1929-30-2

- Chemical Formula : C12H14O2

- IUPAC Name : 3-butyl-1,3-dihydro-2-benzofuran-1-one

- Molecular Structure : Chemical Structure

Biological Activity

The biological activity of (S)-3-butyl-1(3H)-isobenzofuranone has been studied primarily in the context of its flavoring properties and potential health benefits. Here are key findings from recent research:

Flavor Profile and Detection

(S)-3-butyl-1(3H)-isobenzofuranone is known for its celery-like aroma and is found in various plants, particularly wild celery (Apium graveolens) and lovage (Levisticum officinale) . It serves as a potential biomarker for the consumption of these foods, indicating its relevance in food science and nutrition .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to oxidative stress and various diseases. A study highlighted that compounds similar to (S)-3-butyl-1(3H)-isobenzofuranone demonstrated significant antioxidant activity, suggesting its potential as a dietary supplement .

Antimicrobial Activity

There is emerging evidence that (S)-3-butyl-1(3H)-isobenzofuranone possesses antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacteria, making it a candidate for further research in developing natural preservatives for food products .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, various concentrations of (S)-3-butyl-1(3H)-isobenzofuranone were tested against DPPH radicals. The results indicated a dose-dependent increase in antioxidant activity:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data supports its potential use as an antioxidant agent in food formulations .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of (S)-3-butyl-1(3H)-isobenzofuranone against common foodborne pathogens like E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| Staphylococcus aureus | 150 |

These findings suggest that this compound could be integrated into food preservation strategies .

Q & A

Q. What synthetic methodologies are reported for synthesizing (3S)-3-butyl-7-hydroxy-1(3H)-isobenzofuranone, and how can stereochemical purity be optimized?

Methodological Answer: The synthesis of (3S)-configured isobenzofuranones typically involves condensation reactions or asymmetric catalysis. For example, a solvent-free condensation between phthalaldehyde derivatives and ketones has been used for structurally similar compounds, yielding products with high stereochemical control . To optimize stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are recommended. Reaction conditions such as temperature (e.g., 0°C for intermediates) and solvent polarity should be rigorously controlled to minimize racemization . Post-synthesis validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric excess (>98% ee, as reported in similar protocols) .

Q. How can the structural configuration of (3S)-3-butyl-7-hydroxy-1(3H)-isobenzofuranone be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For example, SC-XRD analysis of a related isobenzofuranone derivative revealed intramolecular hydrogen bonding and π-π stacking interactions that stabilize the (3S) configuration . Complementary techniques include:

Q. What in vitro models are suitable for preliminary neuroprotective activity screening of this compound?

Methodological Answer: Primary neuronal cultures or PC12 cells (rat pheochromocytoma line) are widely used. For example:

- ROS Scavenging Assays : Treat cells with HO or glutamate to induce oxidative stress, then measure lipid peroxidation (e.g., via malondialdehyde levels) and ROS reduction (e.g., DCFH-DA probe) .

- Cytotoxicity Threshold : Determine non-toxic concentrations using MTT/WST-1 assays (e.g., <100 µM for PC12 cells) .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) or Nrf2 pathway activation .

Advanced Research Questions

Q. How does the (3S) stereochemistry influence the compound’s interaction with biological targets compared to its (3R) enantiomer?

Methodological Answer: Stereochemistry significantly impacts binding affinity and metabolic stability. For example:

- Molecular Docking : Compare docking scores of (3S) and (3R) forms with targets like Keap1-Nrf2 or GABA receptors. The (3S) configuration may exhibit better steric complementarity due to hydroxyl group orientation .

- Pharmacokinetic Studies : Use chiral LC-MS to monitor enantiomer-specific metabolism in hepatic microsomes. The (3S) form may show slower clearance due to reduced CYP450 affinity .

- In Vivo Correlation : Administer enantiomers separately in APP/PS1 mice and quantify brain metabolite levels (e.g., succinic acid semialdehyde) via LC-MS/MS .

Q. What analytical strategies resolve contradictions in reported bioactivity data for isobenzofuranone derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity Validation : Use HPLC-DAD/ELSD to rule out interference from isomers (e.g., 3-butyl-6-bromo derivatives) .

- Dose-Response Reproducibility : Test activity across multiple labs using standardized protocols (e.g., OECD guidelines for neuroprotection assays).

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 3-butyl-6-fluoro-1(3H)-isobenzofuranone) to identify structure-activity trends .

Q. What role do gut microbiota-derived metabolites play in modulating the compound’s in vivo efficacy?

Methodological Answer: Gut microbiota can metabolize the compound into bioactive derivatives. Methodological approaches:

- Metabolomics : Profile fecal and plasma samples from treated APP/PS1 mice via UPLC-QTOF-MS. Key metabolites like (3R,3aR,7aS)-3-butylhexahydro-1(3H)-isobenzofuranone may correlate with cognitive improvement .

- Gnotobiotic Models : Compare efficacy in germ-free vs. conventional mice to assess microbiota dependency.

- Enzyme Inhibition Studies : Incubate the compound with fecal lactases or esterases to identify hydrolysis products .

Q. How can biosynthetic pathways in endophytic fungi be leveraged to produce this compound sustainably?

Methodological Answer: Endophytic fungi (e.g., Aspergillus spp.) synthesize isobenzofuranones via polyketide synthase (PKS) pathways. Strategies include:

- Strain Optimization : Use UV mutagenesis or CRISPR-Cas9 to upregulate PKS genes.

- Fermentation Optimization : Adjust carbon/nitrogen ratios (e.g., 2:1 sucrose/peptone) and aeration for higher yield .

- Metabolic Engineering : Introduce heterologous genes (e.g., cytochrome P450s) to hydroxylate precursors like 7-methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.